

Application Note: Preparation and Handling of JPS016 Stock Solution in DMSO

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Compound of Interest		
Compound Name:	JPS016	
Cat. No.:	B12409150	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

JPS016 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed for targeted protein degradation.[1][2][3] It functions as a heterobifunctional molecule that specifically induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[4][5] JPS016 is composed of a benzamide-based ligand that binds to Class I HDACs, connected via a linker to a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This induced proximity leads to the ubiquitination and subsequent degradation of the target HDACs by the proteasome.[4][5] Studies have shown that JPS016-induced degradation of HDAC1/2 is critical for promoting apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for research in epigenetics and oncology.[1][8]

Proper preparation and storage of **JPS016** stock solutions are crucial for ensuring its stability and activity in experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions due to the compound's high solubility. This document provides a detailed protocol for the preparation, storage, and handling of **JPS016** stock solutions in DMSO.

Compound Data and Properties



Quantitative data for **JPS016** has been compiled from various sources to provide a clear overview of its chemical and biological properties. It is often supplied as a trifluoroacetate (TFA) salt, which may affect its molecular weight.[5] Researchers should always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis.

Table 1: Chemical Properties of JPS016 and JPS016 TFA

Property	JPS016	JPS016 TFA	Source(s)
CAS Number	2669785-77-5	N/A	[3][7]
Molecular Formula	C48H63N7O8S	C50H64F3N7O10S	[10]
Molecular Weight	898.13 g/mol	1012.14 g/mol	[3][7][10]
Appearance	Solid	Off-white to light yellow solid	[10]
Purity	≥97%	N/A	[7]

| Solubility in DMSO | Soluble to 10 mM | 100 mg/mL (~98.80 mM) |[10][11] |

Table 2: Biological Activity of JPS016 in HCT116 Cells

Parameter	Target	Value	Source(s)
DC ₅₀ (Degradation)	HDAC1	550 nM	[4][7]
	HDAC3	530 nM	[4][7]
D _{max} (Degradation)	HDAC1	77%	[4][7]
	HDAC2	45%	[4][7]
	HDAC3	66%	[4][7]
IC50 (Inhibition)	HDAC1	570 nM	[7][12]
	HDAC2	820 nM	[7][12]
	HDAC3	380 nM	[7][12]



 $| EC_{50} (Cell \ Viability) | HCT116 \ Cells (48h) | 5.2 \pm 0.6 \ \mu M | [13] |$

DC₅₀: Half-maximal degradation concentration. D_{max} : Maximum degradation percentage. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM JPS016 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The batch-specific molecular weight (MW) found on the vial's Certificate of Analysis should be used for precise calculations.

[7]

Materials and Equipment:

- JPS016 powder
- · Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
- Calibrated analytical balance
- · Sterile microcentrifuge tubes or amber glass vials
- Sterile, nuclease-free pipette tips
- Vortex mixer
- Sonicator (optional, but recommended)[10][11]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

 Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[14]



- Weighing: Accurately weigh the desired amount of JPS016 powder. For small quantities (≤10 mg), it is often best to dissolve the entire contents of the vial to avoid weighing errors.[14]
- Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
 - Formula: Volume (L) = Mass (g) / (Molecular Weight (g/mol) x Concentration (mol/L))
 - Example (for 1 mg of JPS016 with MW = 898.13 g/mol):
 - Volume (L) = 0.001 g / (898.13 g/mol x 0.010 mol/L) = 0.0001113 L
 - Volume (μL) = 111.3 μL

Dissolution:

- Carefully add the calculated volume of sterile DMSO to the vial containing the JPS016 powder.[15]
- Cap the vial tightly and vortex thoroughly for several minutes.[16]
- If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[16] Some suppliers note that ultrasonic treatment may be necessary.[10][11]
 Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage:
 - Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10][14]
 - Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage:

- For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.[3][10][11]
- For short-term storage (up to 1 month), store at -20°C.[3][10][11]



• It is recommended to protect the solution from light and store it under nitrogen.[10][11]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

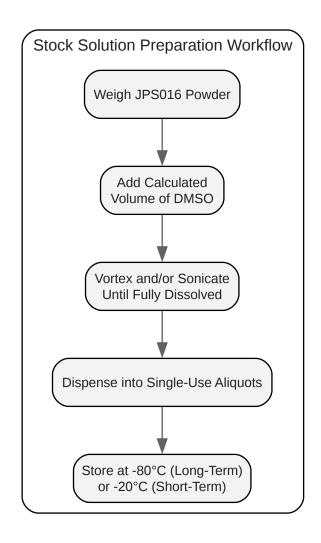
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.

Procedure:

- Thawing: Thaw a single aliquot of the **JPS016** stock solution at room temperature.
- Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentration for your experiment.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[14][17]
- Control Group: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as the experimental groups.
- Precipitation: If precipitation occurs when diluting the stock solution into the aqueous medium, try making intermediate dilutions in DMSO before the final dilution in the medium.

Visualizations

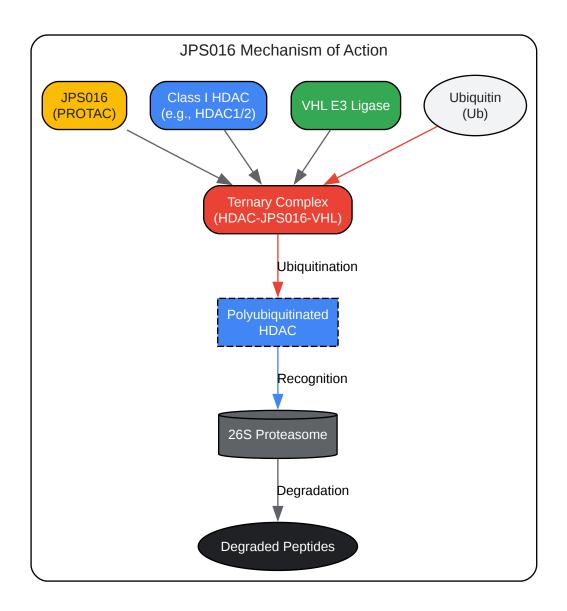




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Caption: Workflow for preparing **JPS016** stock solution.





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Caption: JPS016-mediated degradation of Class I HDACs.

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